![molecular formula C18H17N3O5S2 B2805722 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine CAS No. 946238-69-3](/img/structure/B2805722.png)
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a benzodioxole, an oxadiazole, and a piperidine ring. The benzodioxole group is a type of aromatic ether that is often found in pharmaceuticals and natural products . The oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . Piperidine is a common structural motif in many pharmaceuticals and alkaloids .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxole and oxadiazole rings would contribute to the compound’s aromaticity, while the piperidine ring would add a degree of saturation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple rings would likely make the compound relatively rigid, and the various functional groups could influence its solubility, melting point, and other properties .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
The compound 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine, belonging to the 1,3,4-oxadiazole class, has been extensively studied for its biological activities. Research has demonstrated the synthesis of various 1,3,4-oxadiazole derivatives, emphasizing their potential in biological applications due to their notable enzyme inhibition properties. For instance, a study by Khalid et al. (2016) detailed the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, highlighting their inhibitory action against the butyrylcholinesterase enzyme and providing insights into their molecular docking studies to understand ligand-BChE binding affinity (Khalid et al., 2016).
Antimicrobial Activity
The antimicrobial potential of 1,3,4-oxadiazole derivatives has been another area of focus. Avagyan et al. (2020) reported on the synthesis and antibacterial activity of new oxadiazolylbenzodioxane derivatives, showcasing their effectiveness against various bacterial strains (Avagyan et al., 2020). Similarly, Iqbal et al. (2017) synthesized acetamide derivatives bearing the azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials, which underscored the utility of these compounds in developing new antibacterial agents (Iqbal et al., 2017).
Anticancer Properties
The search for effective anticancer agents has led to the exploration of 1,3,4-oxadiazole derivatives. A notable study by Rehman et al. (2018) involved the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which were evaluated as promising anticancer agents. Their research demonstrated significant anticancer activity, pointing to the therapeutic potential of these compounds in cancer treatment (Rehman et al., 2018).
Neurological Applications
Further extending the scope of 1,3,4-oxadiazole derivatives, Jansen et al. (2008) focused on synthesizing compounds targeting GABA_A receptors, aiming for alpha subunit selective agonists. Their work contributes to the development of drugs with fewer side effects for treating various disorders, demonstrating the versatility of these compounds in neurological applications (Jansen et al., 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c22-28(23,16-2-1-9-27-16)21-7-5-12(6-8-21)18-19-17(20-26-18)13-3-4-14-15(10-13)25-11-24-14/h1-4,9-10,12H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGWJAOTJRPORI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


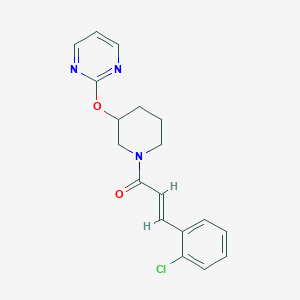
![2-(4-Fluorophenoxy)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2805642.png)
![(1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2805643.png)
amine](/img/structure/B2805647.png)
![2-(4-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2805648.png)
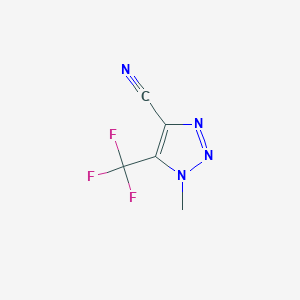
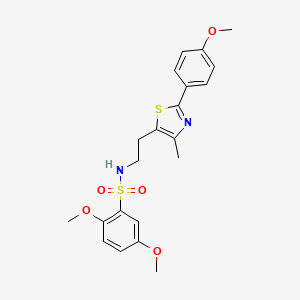
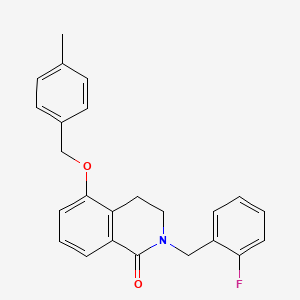
![2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2805653.png)
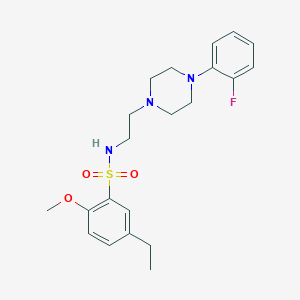
![4-Phenylmethoxycarbonyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2805655.png)
![5-((2-chloro-6-fluorobenzyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2805656.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2805661.png)